4-Bromo-1,2-bis(chloromethyl)benzene
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Overview
Description
4-Bromo-1,2-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H7BrCl2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(chloromethyl)benzene typically involves the bromination and chloromethylation of benzene derivatives. One common method is the bromination of 1,2-bis(chloromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve refluxing the reactants in a suitable solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1,2-bis(chloromethyl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: The compound can be used to study biological processes by incorporating it into biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-bis(chloromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine and chloromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar structure but lacks the bromine atom.
4-Bromo-1,2-dichlorobenzene: Similar structure but with different substitution pattern.
1,4-Bis(chloromethyl)benzene: Different substitution pattern on the benzene ring.
Uniqueness
4-Bromo-1,2-bis(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring. This combination of substituents provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
4-bromo-1,2-bis(chloromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQPOAXHPHXHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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